molecular formula C11H16ClN B2358975 (1S,2S)-2-Phenylcyclopentan-1-amine;hydrochloride CAS No. 102778-42-7

(1S,2S)-2-Phenylcyclopentan-1-amine;hydrochloride

Cat. No.: B2358975
CAS No.: 102778-42-7
M. Wt: 197.71
InChI Key: FWIIHEJLRNKGDU-ACMTZBLWSA-N
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Description

(1S,2S)-2-Phenylcyclopentan-1-amine;hydrochloride is a chiral amine compound with significant potential in various scientific fields. This compound is characterized by its unique cyclopentane ring structure substituted with a phenyl group and an amine group, making it an interesting subject for research in organic chemistry and pharmacology.

Scientific Research Applications

(1S,2S)-2-Phenylcyclopentan-1-amine;hydrochloride has diverse applications in scientific research:

Safety and Hazards

This involves understanding the risks associated with handling and disposing of the compound. It includes toxicity, flammability, and environmental impact .

Future Directions

This involves predicting or discussing potential future research directions or applications of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S)-2-Phenylcyclopentan-1-amine;hydrochloride typically involves the catalytic asymmetric synthesis of α-chiral primary amines. One common method includes the use of biomimetic chemocatalysis inspired by enzymatic transaminations . This method is appealing due to its atom-economical and cost-effective nature.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes steps such as alkylation, cyclization, and amination under controlled conditions to ensure the desired stereochemistry and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (1S,2S)-2-Phenylcyclopentan-1-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of saturated amines.

    Substitution: Formation of substituted cyclopentane derivatives.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific cyclopentane ring structure and the presence of both a phenyl group and an amine group. This combination provides distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(1S,2S)-2-phenylcyclopentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N.ClH/c12-11-8-4-7-10(11)9-5-2-1-3-6-9;/h1-3,5-6,10-11H,4,7-8,12H2;1H/t10-,11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWIIHEJLRNKGDU-ACMTZBLWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)N)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H](C1)N)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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